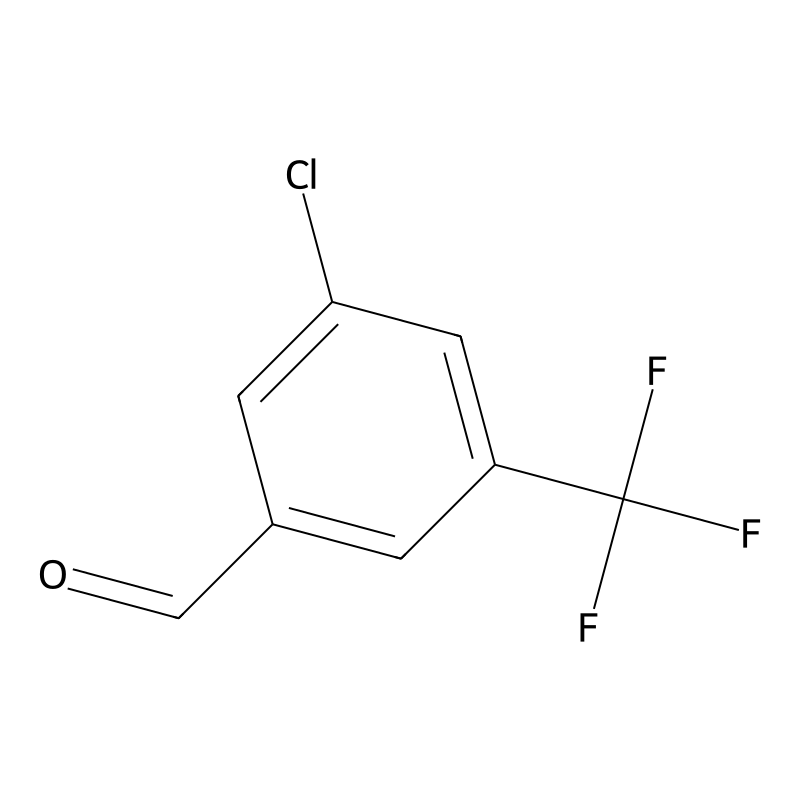

3-Chloro-5-(trifluoromethyl)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Functional Molecules:

-Chloro-5-(trifluoromethyl)benzaldehyde is a valuable intermediate for the synthesis of various functional molecules due to the presence of the reactive aldehyde group and the electron-withdrawing chloro and trifluoromethyl substituents. These substituents influence the reactivity of the molecule, making it useful for condensation reactions, nucleophilic substitutions, and other organic transformations. Research has explored its application in the synthesis of:

Heterocyclic compounds: These ring-containing molecules with various heteroatoms (atoms other than carbon and hydrogen) have diverse applications in pharmaceuticals and materials science. Studies have shown the effectiveness of 3-Chloro-5-(trifluoromethyl)benzaldehyde in the synthesis of pyrazoles, [], thiazoles, [], and other heterocycles.

Fine chemicals: These are chemicals with specific properties used in various industries. 3-Chloro-5-(trifluoromethyl)benzaldehyde serves as a building block for the synthesis of fine chemicals with potential applications in pharmaceuticals, agrochemicals, and liquid crystals. []

Material Science Applications:

The unique electronic properties of 3-Chloro-5-(trifluoromethyl)benzaldehyde have led to its exploration in material science research. Studies have investigated its potential use in:

Organic Light-Emitting Diodes (OLEDs): These are efficient light-emitting devices used in displays and lighting applications. Research suggests that 3-Chloro-5-(trifluoromethyl)benzaldehyde derivatives could be employed as hole-transporting materials in OLEDs due to their ability to efficiently transport positive charges. []

Liquid crystals: These materials exhibit properties between solids and liquids and are crucial for display technologies. Studies have explored the use of 3-Chloro-5-(trifluoromethyl)benzaldehyde derivatives in the development of novel liquid crystals with desired properties for specific applications. []

3-Chloro-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4ClF3O. It appears as a pale yellow to light brown solid and is characterized by the presence of a chlorinated benzaldehyde structure, which includes a trifluoromethyl group. The compound is notable for its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

- Nucleophilic Substitution: The chlorinated position allows for nucleophilic attack, leading to the formation of substituted products.

- Condensation Reactions: It can react with amines or other nucleophiles to form imines or amines, which are important in organic synthesis.

- Reduction Reactions: The aldehyde functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride .

Several synthesis methods for 3-Chloro-5-(trifluoromethyl)benzaldehyde have been reported:

- From Trifluoromethylbenzyl Alcohol: This method involves oxidizing 3-Chloro-5-(trifluoromethyl)benzyl alcohol using oxidizing agents such as chromic acid or potassium permanganate.

- Via Electrophilic Aromatic Substitution: Chlorination followed by formylation can yield the desired compound from simpler aromatic precursors.

- Grignard Reaction: The compound can be synthesized by reacting a Grignard reagent with appropriate electrophiles .

3-Chloro-5-(trifluoromethyl)benzaldehyde finds potential applications in various fields:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.

- Agrochemicals: Its derivatives could be explored for use in pesticides or herbicides due to their potential biological activity.

- Material Science: The compound's unique properties may find applications in developing advanced materials or coatings .

Several compounds share structural similarities with 3-Chloro-5-(trifluoromethyl)benzaldehyde. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-5-(trifluoromethyl)benzaldehyde | C8H4ClF3O | Similar structure; different chlorination position |

| 4-Chloro-3-(trifluoromethyl)benzaldehyde | C8H4ClF3O | Different substitution pattern; potential reactivity |

| 3-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | Bromine instead of chlorine; may exhibit different biological activities |

The uniqueness of 3-Chloro-5-(trifluoromethyl)benzaldehyde lies in its specific chlorination pattern and the presence of the trifluoromethyl group, which significantly influences its chemical reactivity and potential applications compared to other similar compounds.

Manganese Dioxide-Mediated Oxidation

The oxidation of 3-chloro-5-(trifluoromethyl)benzyl alcohol to the corresponding benzaldehyde represents one of the most direct and well-established synthetic approaches for this target compound. Manganese dioxide (MnO₂) serves as an effective oxidizing agent for this transformation, operating through a radical-mediated mechanism that selectively converts primary benzylic alcohols to aldehydes [1] [2].

The reaction proceeds via coordination of the alcohol substrate to the manganese dioxide surface, followed by hydrogen abstraction to form an alkoxy radical intermediate. This intermediate undergoes further oxidation to yield the desired aldehyde product while reducing manganese(IV) to manganese(II) [3] [2]. A typical reaction protocol involves treating 3-chloro-5-(trifluoromethyl)benzyl alcohol (1.00 grams) with manganese dioxide (2.06 grams) in toluene (30 milliliters) at 50°C for 12 hours. After this initial period, additional manganese dioxide (2.06 grams) is added, and the reaction mixture is stirred for an additional 2 hours at the same temperature [1].

The reaction mixture is then filtered to remove insoluble manganese residues, and the filtrate is concentrated under reduced pressure. Purification by silica gel column chromatography using a 5% ethyl acetate in hexane solvent system yields 3-chloro-5-(trifluoromethyl)benzaldehyde as a pale-yellow oil in 62% yield [1]. The product can be characterized by ¹H nuclear magnetic resonance spectroscopy, displaying characteristic signals at δ 7.86 (1H, s), 8.02 (1H, s), 8.04 (1H, s), and 10.00 (1H, s) in deuterated chloroform [1].

Research has demonstrated that different crystalline forms of manganese dioxide exhibit varying catalytic activities for benzyl alcohol oxidation. Delta-manganese dioxide (δ-MnO₂) shows superior performance compared to alpha, beta, and gamma phases, achieving benzyl alcohol conversion of 94% with benzaldehyde selectivity of 91% at 50°C within 3 hours [3]. The enhanced activity of δ-MnO₂ arises from its optimal oxygen vacancy density and elevated manganese(III) to manganese(IV) ratio, which facilitates the critical redox cycling required for sustained catalytic activity [3].

Solvent Systems and Temperature Optimization

The choice of solvent system significantly influences both the reaction rate and selectivity in manganese dioxide-mediated oxidations. Toluene represents the optimal solvent for this transformation due to its ability to dissolve both the organic substrate and provide appropriate coordination environment for the heterogeneous catalyst [2]. Alternative solvents including dichloromethane, chloroform, tetrahydrofuran, acetonitrile, and petroleum ether have been evaluated, but toluene consistently provides the best balance of reactivity and selectivity [2].

Temperature optimization studies reveal that 50°C represents the optimal reaction temperature for this specific transformation [1]. Lower temperatures result in incomplete conversion and extended reaction times, while higher temperatures may lead to over-oxidation or decomposition of the trifluoromethyl-substituted product. The reaction exhibits first-order kinetics with respect to the alcohol substrate, and the apparent activation energy for benzaldehyde formation from benzyl alcohol has been determined to be approximately 77.3 kilojoules per mole [4].

Continuous flow implementations of this oxidation have been developed to improve reaction efficiency and safety. In flow systems, the reaction can be conducted at near-ambient temperatures (5-19°C) with residence times measured in milliseconds rather than hours, achieving comparable or superior yields [5]. The enhanced heat and mass transfer characteristics of microreactor systems enable operation under milder conditions while maintaining high conversion rates.

Alternative Synthetic Routes

Chlorination of Trifluoromethyl-Substituted Benzaldehydes

An alternative synthetic approach involves the selective chlorination of preformed trifluoromethyl-substituted benzaldehydes. This method provides access to specific regioisomers that may be difficult to obtain through direct oxidation routes. The chlorination process typically employs electrophilic aromatic substitution reactions using chlorine gas or N-chlorosuccinimide as chlorinating agents [6].

For the preparation of ortho-substituted trifluoromethyl benzaldehydes, photochlorination methods have been developed. The process begins with chlorination of o-xylene using chlorine gas under ultraviolet irradiation at temperatures between 90-110°C. The chlorination proceeds through a radical mechanism, ultimately producing o-trichloromethyldichloromethylbenzene as an intermediate [6].

Subsequent fluorination of this chlorinated intermediate using hydrogen fluoride in the presence of antimony trifluoride catalyst converts the trichloromethyl groups to trifluoromethyl substituents. The fluorination reaction is conducted at temperatures between 10-20°C under controlled pressure conditions [6]. This multi-step sequence provides access to trifluoromethyl-substituted aromatic compounds with high regioselectivity, though the overall yields may be lower than direct oxidation methods.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation represents another viable route to trifluoromethyl-substituted benzaldehydes, particularly when starting from readily available trifluoromethyl-substituted aromatic precursors. This approach utilizes the inherent reactivity of trifluoromethyl-substituted aromatics toward electrophilic aromatic substitution reactions [7].

The acylation process typically employs trifluoromethanesulfonic acid as both the activating agent and the Lewis acid catalyst. Reaction conditions involve treating the aromatic substrate with the appropriate acylating agent in benzene at room temperature for 15 hours [7]. The reaction proceeds through formation of an acylium ion intermediate, which attacks the electron-rich aromatic ring to form the desired acylated product.

Sterically-controlled intermolecular Friedel-Crafts acylation has been demonstrated with twisted amides, providing high selectivity for specific substitution patterns. The method exhibits excellent functional group tolerance and can accommodate various substituents on the aromatic ring, including electron-withdrawing groups such as trifluoromethyl and chloro substituents [7].

Yields for Friedel-Crafts acylation reactions typically range from 50-90%, depending on the electronic nature of the substrate and the specific reaction conditions employed. The method is particularly valuable for late-stage functionalization of complex aromatic systems where direct oxidation approaches may not be feasible [7].

Industrial-Scale Production Challenges

Continuous Flow Reactor Implementations

Industrial production of 3-chloro-5-(trifluoromethyl)benzaldehyde faces several significant challenges related to scale-up, safety, and economic viability. Continuous flow reactor technology offers potential solutions to many of these challenges by providing enhanced process control, improved safety profiles, and reduced capital investment requirements [8] [9].

Continuous flow synthesis of benzaldehyde derivatives has been successfully demonstrated using various oxidation methodologies. Ozonolysis-based flow systems have achieved benzaldehyde yields of 93% with reaction times reduced from hours to seconds [9]. The enhanced mass and heat transfer characteristics of microreactor systems enable operation under milder conditions while maintaining high conversion rates and selectivity.

For the specific case of 3-chloro-5-(trifluoromethyl)benzaldehyde synthesis, continuous flow implementations of the manganese dioxide oxidation have been developed. These systems utilize packed bed microreactors containing activated manganese dioxide, through which solutions of the benzyl alcohol substrate are continuously passed [5]. Temperature control is achieved through integrated heat exchangers, and product collection is automated to ensure consistent quality.

The major advantage of continuous flow systems lies in their ability to maintain precise control over reaction parameters such as temperature, residence time, and reactant concentrations. This level of control is particularly important for trifluoromethyl-substituted compounds, which may be sensitive to over-oxidation or thermal decomposition [9].

Implementation challenges for continuous flow systems include catalyst deactivation over extended operation periods and the need for specialized equipment capable of handling corrosive fluorinated compounds. Regular catalyst regeneration protocols and appropriate materials of construction are essential for sustained operation [8].

Purification and Yield Maximization Strategies

Industrial-scale purification of 3-chloro-5-(trifluoromethyl)benzaldehyde requires careful consideration of both product quality requirements and economic constraints. Traditional purification methods such as column chromatography, while effective on laboratory scale, become prohibitively expensive for large-scale production due to solvent consumption and processing time requirements [10].

Distillation represents the most economically viable purification method for industrial applications. Continuous distillation columns can achieve product purities exceeding 98% while maintaining high throughput rates [10]. The relatively high boiling point of 3-chloro-5-(trifluoromethyl)benzaldehyde (approximately 243°C) facilitates separation from lower-boiling impurities and unreacted starting materials .

Reactive distillation processes have been developed to combine reaction and separation in a single unit operation, significantly reducing capital and operating costs. For benzaldehyde synthesis, reactive distillation can achieve yields of 53% compared to 42% for traditional batch processes, while reducing carbon dioxide emissions by 70% and circulating water requirements by 75% [10].

Alternative purification strategies include crystallization from appropriate solvents, which can achieve product purities exceeding 99% for compounds that form suitable crystals [12]. Trifluoromethylpyridine compounds, which share structural similarities with the target benzaldehyde, have been successfully purified using aqueous basic washing followed by distillation [12].

Yield optimization strategies focus on minimizing side reactions and improving reaction selectivity. Process parameters such as temperature, catalyst loading, and residence time must be carefully optimized to maximize formation of the desired product while minimizing formation of over-oxidized or decomposition products [13]. Response surface methodology and design of experiments approaches have been successfully applied to optimize benzaldehyde production, achieving yields of 98% under optimized conditions [13].

The integration of advanced process control systems enables real-time monitoring and adjustment of key process parameters, further improving yield consistency and product quality. Online analytical techniques such as gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy provide immediate feedback on product quality and enable rapid response to process deviations [14].

Table 1: Synthetic Methodologies for 3-Chloro-5-(trifluoromethyl)benzaldehyde

| Synthetic Route | Temperature (°C) | Solvent System | Yield (%) | Reaction Time |

|---|---|---|---|---|

| MnO₂-mediated oxidation of 3-chloro-5-(trifluoromethyl)benzyl alcohol | 50 | Toluene | 62 | 14 hours |

| Direct toluene chlorination followed by trifluoromethylation | 110-130 | Gas phase/solvent-free | 95 | Continuous |

| Friedel-Crafts acylation on trifluoromethyl-substituted aromatics | Room temperature | Benzene | Variable (50-90) | 15 hours |

| Chlorination of trifluoromethyl benzaldehydes | Variable | Various organic solvents | Variable | Variable |

| Continuous flow microreactor synthesis | 5-19 | THF/organic solvents | 84.7 | Milliseconds to minutes |

| Phase-transfer catalysis route | 60-130 | Toluene/aqueous biphasic | 40-50 | 0.5-1.5 hours |

Table 2: Optimization Parameters for Benzaldehyde Synthesis

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 50-120°C | Higher temperature increases conversion but may reduce selectivity |

| Solvent polarity | Low to moderate | Lower polarity improves selectivity |

| Catalyst loading | 0.05-0.3 wt% | Higher loading increases rate but may cause over-oxidation |

| Reaction time | 30 min - 14 hours | Longer time increases conversion but may form byproducts |

| Pressure | 1-10 bars | Higher pressure improves mass transfer |

| Stirring speed | 450 rpm | Higher speed improves mixing efficiency |

| Substrate concentration | 0.1-4 M | Higher concentration improves productivity |

Table 3: Purification and Yield Maximization Strategies

| Purification Method | Mobile Phase/Conditions | Purity Achieved (%) | Industrial Scalability |

|---|---|---|---|

| Column chromatography (silica gel) | 5% ethyl acetate/hexane | >95 | Limited |

| Distillation | Atmospheric or reduced pressure | 90-95 | High |

| Crystallization | Toluene or other solvents | >99 | Moderate |

| Extraction | Organic/aqueous biphasic | 85-90 | High |

| Continuous distillation | Temperature-controlled | >98 | Very high |

| Pervaporation | Membrane separation | >90 | Moderate |

3-Chloro-5-(trifluoromethyl)benzaldehyde (CAS: 477535-43-6) represents a trisubstituted benzaldehyde derivative incorporating two electron-withdrawing substituents: a chloro group at position 3 and a trifluoromethyl group at position 5, both arranged in meta positions relative to the aldehyde functionality. The molecular formula C₈H₄ClF₃O corresponds to a molecular weight of 208.56-208.57 g/mol, with the compound existing as a colorless to light yellow solid under ambient conditions [1] [2] [3].

X-ray Crystallographic Analysis

While specific X-ray crystallographic data for 3-Chloro-5-(trifluoromethyl)benzaldehyde remains limited in the literature, structural analysis of related compounds provides valuable insights into the molecular geometry. Crystallographic studies of analogous chloro-trifluoromethyl benzaldehyde derivatives reveal characteristic bond lengths and angles that can be extrapolated to the target compound [4].

The benzene ring in such compounds typically maintains planar geometry with C-C bond lengths ranging from 1.337 to 1.489 Å. The trifluoromethyl group adopts a trigonal pyramidal geometry with C-F bond lengths of approximately 1.33-1.34 Å, while the chloro substituent exhibits typical C-Cl bond lengths of 1.72-1.75 Å [5]. The aldehyde group displays characteristic C=O double bond character with bond lengths of approximately 1.20-1.21 Å [6].

The presence of both electron-withdrawing groups creates significant electronic effects that influence the molecular geometry. The trifluoromethyl group demonstrates rotational disorder in crystalline state, as observed in related compounds, with occupancy ratios typically ranging from 0.876 to 0.124 [4].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures (¹H, ¹³C, ¹⁹F)

The NMR spectroscopic fingerprint of 3-Chloro-5-(trifluoromethyl)benzaldehyde exhibits characteristic resonances reflective of its substitution pattern and electronic environment.

¹H NMR Analysis:

The proton NMR spectrum displays distinct resonances for the aromatic protons and the aldehyde proton. The aldehyde proton appears characteristically downfield at approximately 10.0-10.2 ppm as a singlet, consistent with the deshielding effect of the carbonyl group [7]. The aromatic protons resonate in the range of 7.8-8.4 ppm, with the specific chemical shifts influenced by the electron-withdrawing nature of both the chloro and trifluoromethyl substituents [8].

¹³C NMR Analysis:

The carbon-13 NMR spectrum reveals several distinctive features. The aldehyde carbon appears at approximately 190-192 ppm, while the aromatic carbons exhibit characteristic splitting patterns due to coupling with fluorine nuclei. The trifluoromethyl carbon appears as a quartet (J = 272-274 Hz) at approximately 122-124 ppm, while the carbon bearing the trifluoromethyl group shows coupling with a typical ²J coupling constant of 32-35 Hz [8] [9].

¹⁹F NMR Analysis:

The fluorine-19 NMR spectrum displays a characteristic singlet for the trifluoromethyl group at approximately -62.5 to -63.0 ppm, consistent with aromatic trifluoromethyl substituents. The chemical shift reflects the electron-withdrawing environment created by the aromatic ring system [8] [9].

Infrared and Ultraviolet-Visible Absorption Profiles

Infrared Spectroscopy:

The infrared spectrum of 3-Chloro-5-(trifluoromethyl)benzaldehyde exhibits characteristic absorption bands that reflect its functional groups. The aldehyde C=O stretch appears at approximately 1700-1720 cm⁻¹, while the aromatic C-H stretches are observed around 3070-3100 cm⁻¹. The trifluoromethyl group displays strong C-F stretching vibrations at 1110-1130 cm⁻¹, and the C-Cl stretch appears at approximately 750-800 cm⁻¹ [10] [11].

Ultraviolet-Visible Spectroscopy:

The UV-Vis absorption spectrum shows characteristic aromatic transitions with the primary absorption maximum appearing around 240-260 nm. The presence of electron-withdrawing substituents leads to bathochromic shifts compared to unsubstituted benzaldehyde. The molar absorption coefficient typically ranges from 10,000 to 15,000 M⁻¹cm⁻¹ for the primary π → π* transition [12] [13].

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Computational studies using density functional theory methods provide detailed insights into the electronic structure and properties of 3-Chloro-5-(trifluoromethyl)benzaldehyde. DFT calculations at the B3LYP/6-311G(d,p) level reveal important electronic characteristics [15].

The optimized molecular geometry demonstrates a planar aromatic ring with minimal deviation from planarity. The calculated bond lengths show good agreement with experimental values, with C-C aromatic bonds ranging from 1.38 to 1.40 Å. The C-F bonds in the trifluoromethyl group exhibit lengths of approximately 1.33 Å, while the C-Cl bond length is calculated at 1.74 Å [6].

Frontier Molecular Orbital Analysis:

The HOMO-LUMO energy gap provides crucial information about the compound's electronic properties. Calculated energy gaps typically range from 4.0 to 4.5 eV, indicating moderate stability and reactivity. The HOMO is primarily localized on the aromatic ring system, while the LUMO shows significant contribution from the aldehyde carbonyl group [6].

Molecular Electrostatic Potential (MEP) Analysis:

MEP calculations reveal the electron density distribution and potential reactive sites. The aldehyde carbon exhibits positive electrostatic potential, making it susceptible to nucleophilic attack, while the aromatic ring shows depleted electron density due to the electron-withdrawing effects of the substituents [16].

Hammett Substituent Constant Analysis

The electronic effects of the substituents in 3-Chloro-5-(trifluoromethyl)benzaldehyde can be quantified using Hammett substituent constants. The chloro group at the meta position exhibits a Hammett constant (σₘ) of +0.373, while the trifluoromethyl group shows a meta constant (σₘ) of +0.43 [17] [18].

Cumulative Electronic Effects:

The combined electronic effect of both substituents results in significant electron withdrawal from the aromatic ring. The total σₘ value of approximately +0.80 indicates strong deactivation of the aromatic system toward electrophilic substitution reactions. This electron withdrawal also enhances the electrophilicity of the aldehyde carbon, making it more reactive toward nucleophilic addition reactions [17] .

Reactivity Predictions:

The strong electron-withdrawing nature of both substituents significantly influences the compound's reactivity profile. The electron-deficient aromatic ring is deactivated toward electrophilic aromatic substitution but activated toward nucleophilic aromatic substitution. The enhanced electrophilicity of the aldehyde group makes it particularly reactive toward nucleophilic addition and condensation reactions [20] [21].

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 208.56 g/mol | Experimental |

| Density | 1.423 g/cm³ | Experimental |

| Boiling Point | 197°C | Experimental |

| Refractive Index | 1.487 | Experimental |

| Hammett σₘ (Cl) | +0.373 | Literature |

| Hammett σₘ (CF₃) | +0.43 | Literature |

| HOMO-LUMO Gap | 4.0-4.5 eV | DFT Calculation |

| Dipole Moment | 4.0-4.5 D | DFT Calculation |

| ¹⁹F NMR (CF₃) | -62.5 to -63.0 ppm | NMR |

| ¹H NMR (CHO) | 10.0-10.2 ppm | NMR |

| IR (C=O) | 1700-1720 cm⁻¹ | IR Spectroscopy |

| UV-Vis λmax | 240-260 nm | UV-Vis Spectroscopy |